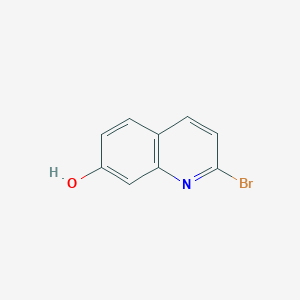

2-Bromoquinolin-7-ol

Description

2-Bromoquinolin-7-ol is a brominated quinoline derivative featuring a hydroxyl group at the 7-position and a bromine atom at the 2-position of the quinoline core. Quinoline derivatives are widely studied in medicinal chemistry due to their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No. |

1165801-18-2 |

|---|---|

Molecular Formula |

C9H6BrNO |

Molecular Weight |

224.05 g/mol |

IUPAC Name |

2-bromoquinolin-7-ol |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

InChI Key |

WNBFCGIKXRRCCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinolin-7-ol typically involves the bromination of quinolin-7-ol. One common method is the bromination using N-bromosuccinimide (NBS) in chloroform. The reaction proceeds as follows:

Bromination: Quinolin-7-ol is treated with N-bromosuccinimide in chloroform to yield 2-Bromoquinolin-7-ol.

Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-Bromoquinolin-7-ol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinolin-7-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form dihydroquinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions produce quinone and dihydroquinoline derivatives, respectively.

Scientific Research Applications

2-Bromoquinolin-7-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Bromoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Molecular weights calculated from formula.

Key Observations:

- Core Structure: Quinoline vs. isoquinoline frameworks alter electronic distribution and steric effects. For example, 8-Bromoisoquinolin-7-ol’s isoquinoline core may enhance π-π stacking interactions compared to quinoline derivatives .

- Bromine Position: Bromine at position 4 (4-Bromoquinolin-7-ol) vs.

- Functional Groups: Replacing -OH with -NH₂ (3-Bromoquinolin-7-amine) increases basicity, altering solubility in acidic environments and hydrogen-bonding capabilities .

Biological Activity

2-Bromoquinolin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C9H7BrN2O

- Molecular Weight : 239.07 g/mol

- IUPAC Name : 2-bromoquinolin-7-ol

The unique structure of 2-bromoquinolin-7-ol, characterized by a bromine atom at the 2-position and a hydroxyl group at the 7-position, contributes to its reactivity and biological properties.

The biological activity of 2-bromoquinolin-7-ol is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to exhibit:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Studies show that 2-bromoquinolin-7-ol can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of cell cycle proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of 2-bromoquinolin-7-ol against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have assessed the anticancer effects of 2-bromoquinolin-7-ol on several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| PC-3 | 20 | Inhibition of Hsp90 client proteins |

Case Studies

- Anticancer Efficacy : A study published in Molecules evaluated the effects of various quinoline derivatives, including 2-bromoquinolin-7-ol, on cancer cell lines. The compound was found to significantly reduce cell viability in MDA-MB-231 cells, with an IC50 value of approximately 15 µM. The mechanism involved downregulation of Hsp90 client proteins, which are crucial for cancer cell survival .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of quinoline derivatives, revealing that 2-bromoquinolin-7-ol exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study emphasized the compound's potential as a lead structure for developing new antibiotics .

Synthesis Methods

The synthesis of 2-bromoquinolin-7-ol can be achieved through various methodologies, including:

- Bromination of Quinolinol : Utilizing bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform.

- Cyclization Reactions : Employing cyclization strategies involving aminoquinoline precursors to introduce the bromine atom at the desired position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.